N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride
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Overview
Description
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride: is a chemical compound with the molecular formula C₈H₂₀ClN₃O and a molecular weight of 209.72 g/mol . This compound is known for its unique structure, which includes a hydrazinyl group and an oxoethanaminium moiety. It is typically stored under inert atmosphere at room temperature to maintain its stability .
Preparation Methods
The synthesis of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride involves several steps. One common synthetic route includes the reaction of triethylamine with hydrazine hydrate and ethyl chloroacetate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes . The compound’s oxoethanaminium moiety can also interact with various receptors and ion channels, modulating their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride can be compared with other similar compounds, such as:
N,N-Diethyl-2-hydrazinyl-2-oxoethanaminium chloride: This compound has similar chemical properties but differs in the number of ethyl groups attached to the nitrogen atoms.
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide: This compound has a bromide ion instead of a chloride ion, which can affect its solubility and reactivity.
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium sulfate: This compound contains a sulfate ion, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
triethyl-(2-hydrazinyl-2-oxoethyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.ClH/c1-4-11(5-2,6-3)7-8(12)10-9;/h4-7,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGICVUAEJSASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NN.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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